Motuporamine A

Description

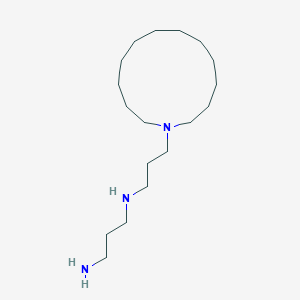

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H39N3 |

|---|---|

Molecular Weight |

297.5 g/mol |

IUPAC Name |

N'-[3-(azacyclotridec-1-yl)propyl]propane-1,3-diamine |

InChI |

InChI=1S/C18H39N3/c19-13-11-14-20-15-12-18-21-16-9-7-5-3-1-2-4-6-8-10-17-21/h20H,1-19H2 |

InChI Key |

AXRQFIIUYLOARV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCCN(CCCCC1)CCCNCCCN |

Synonyms |

motuporamine A motuporamine-A |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence of Motuporamine a

Identification and Characterization of the Producing Marine Organism

Motuporamine A, along with its congeners, is a secondary metabolite produced by the marine sponge Xestospongia exigua (Kirkpatrick). acs.orgnih.govubc.ca This species has garnered significant attention in the field of natural product chemistry because of the diverse and bioactive compounds it yields. nih.gov The presence of motuporamines is considered a chemical marker for this particular sponge species, highlighting a specific biosynthetic capability within this organism. researchgate.net Over two dozen distinct bioactive metabolites have been identified from X. exigua since the 1980s. nih.gov

The initial isolation and characterization of motuporamines were conducted on specimens of Xestospongia exigua collected from the waters of Papua New Guinea. acs.orgnih.gov The producing organism, X. exigua, is known to be abundant in the tropical marine environments of Southeast Asia and the Western South Pacific, including Australia. nih.gov These sponges are typically found in coral reef ecosystems. nih.gov

Table 1: Geographic Distribution of Xestospongia exigua

| Region | Specific Location Noted in Literature |

|---|---|

| Western South Pacific | Papua New Guinea acs.orgnih.govnih.gov |

| Southeast Asia | General mention nih.gov |

Methodologies for Extraction and Isolation of this compound and Congeners

The isolation of this compound from its natural source is a multi-step process involving initial extraction followed by purification guided by biological activity.

The search for novel compounds within the crude extracts of Xestospongia exigua was directed by a bioassay-guided fractionation approach. acs.orgnih.gov Researchers utilized an assay for anti-invasion activity to systematically separate the crude extract into various fractions and test their efficacy. acs.orgnih.gov This process successfully led to the identification of Motuporamines A, B, and C, as well as a mixture of G, H, and I, as the components responsible for the observed anti-invasion properties of the initial extract. acs.orgnih.gov This methodology ensures that the chemical isolation efforts are focused specifically on the biologically active constituents of the organism.

A combination of chromatographic and spectroscopic techniques was essential for the purification and structural elucidation of this compound. acs.org

Initially, Motuporamines A and B were isolated as an inseparable mixture. acs.org Their separation was achieved after converting them into their diacetylated derivatives, which could then be resolved using reversed-phase high-performance liquid chromatography (HPLC). acs.org Other chromatographic methods, such as flash column chromatography and thin-layer chromatography (TLC), were also employed during the purification process. acs.org

Following isolation, the definitive structure of this compound was determined using a suite of spectroscopic methods. acs.org These included:

Nuclear Magnetic Resonance (NMR) spectroscopy : Both 1H and 13C NMR were used to determine the carbon-hydrogen framework of the molecule.

High-Resolution Mass Spectrometry (HRMS) : This technique, specifically with electrospray ionization (ESI), was used to determine the precise molecular weight and elemental formula. acs.org

Infrared (IR) Spectroscopy : This provided information about the functional groups present in the molecule. acs.org

Table 2: Methodologies in the Isolation and Characterization of this compound

| Technique Category | Specific Method | Purpose |

|---|---|---|

| Guidance Strategy | Bioassay-Guided Fractionation | To isolate fractions with anti-invasion activity acs.orgnih.gov |

| Chromatography | Reversed-Phase HPLC | Separation of diacetylated derivatives acs.org |

| Flash Column Chromatography | Purification of intermediates and final compounds acs.org | |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and fraction purity acs.org | |

| Spectroscopy | Nuclear Magnetic Resonance (NMR) | Structural elucidation (carbon-hydrogen framework) acs.org |

| High-Resolution Mass Spectrometry (HRMS-ESI) | Determination of molecular formula acs.org |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Motuporamine B |

| Motuporamine C |

| Motuporamine D |

| Motuporamine E |

| Motuporamine F |

| Motuporamine G |

| Motuporamine H |

Biosynthetic Pathways and Proposed Biogenesis of Motuporamine a

Hypothetical Origins of Motuporamine A Precursors

The intricate structure of this compound is hypothesized to derive from a combination of precursors from polyamine, amino acid, and fatty acid metabolism. This mosaic of building blocks underscores the complex interplay of metabolic pathways that can lead to novel natural products.

A distinguishing feature of the motuporamines is the presence of a polyamine side chain. collectionscanada.gc.caucf.edu In this compound, this unit is structurally similar to spermidine (B129725), a ubiquitous polyamine in biology. Polyamines are known to be crucial for cell growth and development. ucf.edu It is proposed that a spermidine-like molecule is attached to the pre-formed macrocycle in one of the final steps of the biosynthesis. This polyamine tail is believed to be important for the molecule's interaction with biological targets. ucf.edunih.gov The incorporation of this unit distinguishes the motuporamines from other related manzamine-type alkaloids. collectionscanada.gc.ca

The carbon skeleton of the large macrocycle in motuporamines is thought to be constructed from precursors related to those proposed for the manzamine alkaloids. Andersen and co-workers suggested that the biogenesis of motuporamines is related to the Baldwin and Whitehead pathway for manzamines. collectionscanada.gc.ca This well-regarded hypothesis posits that the manzamine core is assembled from four key units: tryptophan, acrolein, ammonia (B1221849), and a symmetrical C10 dialdehyde (B1249045). collectionscanada.gc.ca

For the motuporamines, a similar logic applies, where the macrocyclic ring is formed from the condensation of two ammonia molecules with two molecules of a symmetrical dialdehyde. collectionscanada.gc.ca While the exact nature of the dialdehyde precursor for this compound is not confirmed, it is presumed to be derived from fatty acid metabolism. The isolation of other marine alkaloids, such as keramaphidin C and keramamine C, which contain the core azamacrocycle but lack the pentacyclic system of the manzamines, lends support to this biogenetic model and their potential role as intermediates. collectionscanada.gc.ca

Table 1: Proposed Precursor Building Blocks for the Motuporamine/Manzamine Skeleton

| Precursor Type | Specific Example/Unit | Proposed Role in Biosynthesis |

| Polyamine | Spermidine-like unit | Forms the characteristic side chain of this compound. |

| Amino Acid Derivative | Tryptophan (in manzamine model) | Forms the β-carboline portion of manzamine alkaloids. |

| Aldehyde | Acrolein (in manzamine model) | Acts as a linker unit in the proposed manzamine pathway. |

| Dialdehyde | Symmetrical C10 Dialdehyde | Two units condense with ammonia to form the macrocyclic core. |

| Nitrogen Source | Ammonia | Condenses with dialdehydes to form the nitrogen-containing macrocycle. |

Enzymatic Steps and Proposed Cascade in this compound Biosynthesis

Currently, no specific enzymes involved in the biosynthesis of this compound have been isolated or characterized. The proposed cascade remains hypothetical and is based on plausible chemical transformations that would be required to assemble the final molecule from its precursors.

The key proposed steps, which would be catalyzed by a suite of currently unknown enzymes, include:

Dimerization and Cyclization: The central event is a proposed double Michael addition followed by an intramolecular Pictet-Spengler-type reaction cascade involving the dialdehyde, ammonia, and another precursor unit (like tryptamine (B22526) in the manzamine pathway) to form a large macrocyclic intermediate.

Reduction and Modification: Subsequent enzymatic reductions and modifications would stabilize the macrocycle.

Attachment of the Polyamine Chain: The final key step would involve the enzymatic attachment of the spermidine-like side chain to the nitrogen atom of the macrocycle. This could occur via a reductive amination or a related amide bond formation followed by reduction.

The co-isolation of various motuporamines (A, B, C, etc.) with different ring sizes and degrees of unsaturation from Xestospongia exigua suggests that a common set of biosynthetic enzymes may exhibit some substrate promiscuity, leading to a family of related natural products. mdpi.comnih.gov

Chemoenzymatic or Biomimetic Approaches to this compound Synthesis

While the total synthesis of this compound has been achieved through several conventional chemical routes, nih.govacs.orgacs.org research into biomimetic synthesis provides powerful, albeit indirect, evidence for the proposed biosynthetic pathway. A biomimetic synthesis attempts to replicate the proposed key bond-forming reactions of the natural pathway in a laboratory setting.

The biomimetic synthesis of keramaphidin B, an alkaloid related to the manzamines and motuporamines, was a significant achievement. ox.ac.uk This synthesis successfully utilized an intramolecular Diels-Alder reaction of a macrocyclic precursor, providing the first direct experimental support for the core tenets of the Baldwin and Whitehead biosynthetic hypothesis. ox.ac.uk Given that the motuporamine biogenesis is considered an offshoot of this pathway, such biomimetic successes for related compounds lend credibility to the proposed origins of this compound. collectionscanada.gc.ca

Although no purely chemoenzymatic synthesis—one that uses isolated enzymes to perform key steps—of this compound has been reported, the concept remains a compelling future strategy. acs.orgnih.gov Such an approach could one day use engineered enzymes to construct the macrocyclic core or attach the polyamine tail, offering a more efficient and sustainable route to this complex molecule.

Chemical Synthesis of Motuporamine a and Advanced Methodologies

Retrosynthetic Analysis and Strategic Disconnections for Motuporamine A

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inub.eduwikipedia.org For this compound, the analysis typically involves two primary strategic disconnections.

The most common disconnection occurs at the C-N bond linking the spermidine-like side chain to the macrocyclic nitrogen atom. lookchem.com This simplifies the target into two key fragments: the pre-formed azacyclotridecane (B1265652) macrocycle (the 13-membered ring) and a protected spermidine (B129725) derivative, often in the form of an aldehyde. lookchem.com This approach allows for a convergent synthesis where the two main components are prepared separately and coupled in a late stage, commonly via reductive amination.

A second set of disconnections focuses on the formation of the 13-membered macrocycle itself. Synthetic strategies envision breaking one of the C-C or C-N bonds within the ring. This leads to a linear precursor that can be cyclized. The specific bond chosen for disconnection depends on the intended macrocyclization strategy, which includes methods like lactamization followed by reduction, ring-closing metathesis (RCM), or ring expansion protocols.

A conceptual retrosynthetic tree can be visualized as follows:

Level 1: this compound is disconnected into azacyclotridecane and a protected spermidine-aldehyde.

Level 2: The azacyclotridecane is disconnected into its corresponding macrocyclic lactam (e.g., laurolactam).

Level 3: The macrocyclic lactam is disconnected into a linear amino acid precursor, which can be formed via various bond-forming strategies.

This logical deconstruction provides a clear roadmap for the forward synthesis, allowing chemists to tackle the complexity of the molecule in a stepwise manner. youtube.com

Total Synthesis Approaches to this compound and its Stereoisomers

The scarcity of this compound from its natural source, the marine sponge Xestospongia exigua, spurred the development of several total synthesis routes shortly after its isolation. acs.orgnih.gov These approaches not only provided material for biological studies but also served as a platform for testing and refining synthetic methodologies for macrocycle construction.

The first total syntheses of this compound were reported by the research groups of Baldwin and Weiler. acs.orgnih.gov Both syntheses established the core strategy of coupling a pre-formed macrocycle with the side chain.

The Baldwin group's synthesis utilized the commercially available 12-dodecanolactam (laurolactam) as the starting material for the macrocycle. lookchem.com

Macrocycle Formation: Laurolactam was reduced using lithium aluminium hydride (LiAlH₄) to yield the corresponding 13-membered cyclic amine, azacyclotridecane. lookchem.com

Side-Chain Synthesis: A diprotected spermidine-like aldehyde was prepared separately. lookchem.com

Coupling and Deprotection: The final step involved the reductive amination of azacyclotridecane with the prepared aldehyde using sodium triacetoxyborohydride, followed by the removal of the protecting groups to furnish this compound. lookchem.com

The Weiler group also employed a macrocyclic lactam as a key precursor but constructed it using then-emerging ring-closing metathesis (RCM) technology. acs.orgnih.gov

Macrocycle Precursor Synthesis: A linear diene-amide was synthesized through a multi-step sequence.

Macrocyclization: This precursor underwent RCM to form a 14-membered unsaturated lactam, which was subsequently reduced to the saturated lactam.

Side-Chain Attachment: Weiler's strategy for attaching the side chain involved a Michael addition and amidation sequence to introduce the spermidine-like unit. acs.orgnih.govresearchgate.net

These initial syntheses confirmed the structure of this compound and demonstrated the viability of using macrocyclic lactams as key intermediates. nih.gov

The construction of the large ring system is the central challenge in synthesizing motuporamines. Various macrocyclization strategies have been employed, with RCM and amidation being prominent.

Ring-Closing Metathesis (RCM): RCM has proven to be a powerful tool for forming medium and large rings. nih.gov In the context of this compound synthesis, RCM is typically used to form a macrocyclic lactam from a linear precursor containing two terminal alkenes. acs.orgnih.gov The Weiler group's synthesis is a key example, where an acyclic diene-amide was cyclized using a ruthenium catalyst (Grubbs catalyst) to create the macrocyclic skeleton. nih.govresearchgate.net This approach offers high functional group tolerance and reliability for forming large rings that can be challenging to construct via traditional methods.

Amidation: Macrolactamization, an intramolecular amidation reaction, is another fundamental strategy. This involves cyclizing a linear ω-amino acid to form the corresponding lactam. While effective, this method can be limited by the need for high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. acs.org In the syntheses of motuporamines, amidation is crucial not only for ring formation (macrolactamization) but also for building the side-chain or coupling it to the ring. acs.orgnih.gov

| Strategy | Key Reaction | Precursor | Advantage | Reference |

| Ring-Closing Metathesis | Olefin Metathesis | Acyclic Diene-Amide | High efficiency for large rings, catalyst-driven. | nih.gov, researchgate.net |

| Macrolactamization | Intramolecular Amidation | Linear ω-Amino Acid | Direct formation of lactam ring. | acs.org, nih.gov |

More recent and advanced approaches have utilized ring expansion protocols to construct the macrocyclic core, often providing more efficient routes.

Ring Expansion of Cyclic β-Keto Esters: A notable synthesis developed a novel [n+4] ring-expansion strategy. acs.orgnih.gov This method begins with a smaller, more accessible cyclic ketone.

A 9-membered cyclic β-keto ester was prepared from cyclo-octanone. acs.org

This ester underwent C-acylation with a protected 3-amino acid chloride derivative.

A subsequent sequence of hydrolysis, decarboxylation, and cyclization resulted in the insertion of a four-atom fragment, expanding the 9-membered ring to the desired 13-membered keto-lactam. acs.org

Aza-Cope Rearrangements: The research group of Back developed an elegant iterative ring expansion based on a tandem conjugate addition/3-aza-Cope rearrangement. acs.orgnih.govwhiterose.ac.uk

The process starts with a cyclic α-vinyl amine (e.g., 2-vinylpyrrolidine).

This amine undergoes a conjugate addition to an acetylenic sulfone, forming a zwitterionic intermediate.

This intermediate spontaneously undergoes a nih.govnih.gov-sigmatropic (aza-Cope) rearrangement, resulting in a four-atom ring expansion. whiterose.ac.uk

The product of the first expansion can be converted back into a cyclic α-vinyl amine, allowing the sequence to be repeated. This iterative protocol was successfully applied to the synthesis of the macrocyclic skeletons of both this compound and B, demonstrating a powerful method for systematically building large nitrogen heterocycles from smaller ones. acs.orgnih.gov

Asymmetric Synthesis of this compound and Chiral Analogues

This compound itself is an achiral molecule, meaning it does not have any stereocenters and is superimposable on its mirror image. Therefore, "asymmetric synthesis" in the traditional sense to produce a single enantiomer is not applicable. springernature.com However, the principles of asymmetric synthesis are highly relevant for creating chiral analogues of this compound. The synthesis of such analogues is crucial for detailed structure-activity relationship (SAR) studies to understand how three-dimensional shape influences biological activity. figshare.com

The creation of chiral analogues of this compound requires the stereoselective construction of one or more chiral centers within the macrocycle or the side chain. oup.com While no published routes describe the asymmetric synthesis of a specific chiral motuporamine analogue in its entirety, established methodologies can be applied to achieve this.

Strategies for Stereoselective Synthesis:

Chiral Pool Synthesis: One could start with a commercially available, enantiomerically pure building block (e.g., a chiral amino acid or lactam) to introduce stereochemistry from the outset.

Chiral Auxiliaries: A temporary chiral auxiliary could be attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. researchgate.net For instance, an Evans auxiliary could be used to control the stereochemistry of an alkylation reaction to install a substituent on the macrocycle.

Asymmetric Catalysis: This is a highly efficient modern approach. A chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) can be used to favor the formation of one enantiomer over the other in a key step. nih.govnih.gov For example, an asymmetric hydrogenation of an unsaturated macrocyclic lactam precursor could establish a chiral center with high enantioselectivity. Similarly, a stereoselective Michael addition to an α,β-unsaturated lactam could be used to construct a chiral center during the build-up of the ring. researchgate.net

The development of such asymmetric routes would enable the synthesis of a diverse library of stereochemically defined this compound analogues, providing invaluable tools for probing its biological targets and mechanism of action. figshare.com

Development of Enantioselective Catalytic Methods

The development of synthetic routes that can selectively produce a single enantiomer of a chiral molecule is a cornerstone of modern pharmaceutical and chemical research. In the context of complex natural products like this compound, enantioselective synthesis is highly desirable, as different enantiomers of a compound can exhibit vastly different biological activities.

While enantioselective catalysis represents a powerful tool in organic synthesis, its specific application to the total synthesis of this compound is not extensively documented in prominent research literature. The primary reported synthetic routes for this compound have resulted in the preparation of a racemic mixture, meaning an equal mixture of both enantiomers. For instance, a notable synthesis accomplished the preparation of the trifluoroacetate (B77799) salt of (±)-Motuporamine A. acs.org

The pursuit of an enantiomerically pure form of this compound would likely require the integration of asymmetric strategies, such as the use of chiral catalysts, chiral auxiliaries, or enzymes. Although general methodologies like asymmetric crotylsilane bond construction and organocatalytic Michael additions have been successfully used to control stereochemistry in the synthesis of other complex alkaloids, their specific adaptation for the stereocontrolled synthesis of this compound has not been detailed. nih.govoup.com The development of a catalytic, enantioselective synthesis remains a significant and unmet challenge for this particular marine alkaloid.

Challenges and Innovations in Scalable this compound Synthesis

The synthesis of this compound presents considerable challenges, primarily stemming from its complex molecular architecture, which features a large 14-membered macrocyclic lactam and a flexible polyamine side chain. A scalable synthesis must overcome these hurdles to be efficient, cost-effective, and reproducible, enabling further biological investigation.

The main challenges include:

Construction of the Macrocycle: Forming large rings, such as the 14-membered ring in this compound, is often difficult due to unfavorable entropic factors and the potential for competing intermolecular polymerization reactions.

Cost of Reagents: The use of expensive reagents and catalysts can render a synthetic route unfeasible for large-scale production.

Despite these difficulties, significant innovations have led to more practical and scalable synthetic routes for this compound.

One of the early strategic innovations was the use of a ring-closing metathesis (RCM) reaction to form the 14-membered ring. researchgate.net This powerful reaction, often catalyzed by ruthenium complexes, has become a standard method for the formation of medium and large-sized rings in organic synthesis. researchgate.netmdpi.com

More recently, a highly efficient total synthesis was developed that addresses several of the scalability challenges. acs.org This innovative approach is highlighted by a key ring-expansion strategy and the use of readily available, inexpensive starting materials. The synthesis commenced from cyclo-octanone, a common and affordable chemical. acs.org

The key steps in this scalable synthesis are outlined below:

| Step | Transformation | Reagents | Yield | Reference |

| 1 | Ring expansion of cyclo-octanone | Ethyl azoacetate, BF₃·Et₂O | 69% | acs.org |

| 2 | Insertion of a β-amino acid fragment | N-Boc-β-alanine, EDC·HCl, HOBt | 92% | acs.org |

| 3 | Key macrocyclization/ring expansion | - | - | acs.org |

| 4 | Decarboxylation | LiCl, H₂O, DMSO | 95% | acs.org |

| 5 | Reductive amination | bis(Boc)-protected diamino aldehyde, NaBH(OAc)₃ | ~100% | acs.org |

| 6 | Deprotection | Trifluoroacetic acid (TFA) | ~100% | acs.org |

Molecular and Cellular Mechanisms of Action of Motuporamine a

Modulation of Cytoskeletal Dynamics by Motuporamine A

This compound, a marine alkaloid, significantly influences the cytoskeletal architecture, primarily by targeting the actin network. Its effects are multifaceted, leading to changes in cell motility and structure.

This compound and its derivatives, such as Motuporamine C, exert their effects on actin dynamics through a complex interplay of signaling pathways and direct interactions. These compounds are known to activate the small GTPase RhoA, a key regulator of actin-myosin contractility and actin polymerization. ucf.eduresearcher.life This activation leads to a cascade of downstream events that ultimately remodel the actin cytoskeleton.

A notable effect of Motuporamine C is the impairment of actin-mediated membrane ruffling at the leading edge of migrating cells. aacrjournals.orgresearchgate.netnih.gov This process is crucial for cell locomotion, and its disruption contributes to the anti-migratory properties of the compound. aacrjournals.org The inhibition of membrane ruffling suggests that motuporamines may interfere with the signaling pathways that control actin polymerization at the cell periphery, such as those involving the Rho-family GTPase, Rac. aacrjournals.org While motuporamines activate RhoA, they appear to have an indirect effect on Rac, potentially leading to increased Rho1 activity. ucf.edu

Contrary to causing a global disruption of the actin cytoskeleton, motuporamines, specifically the derivative dihydromotuporamine C (dhMotC), have been shown to induce the formation of prominent actin stress fibers. aacrjournals.orgacs.orgnih.gov These contractile bundles of actin and myosin filaments contribute to cell adhesion and contractility. wikipedia.org The formation of new, thick stress fibers is a direct consequence of RhoA activation by dhMotC. acs.orgnih.gov This activation stimulates the RhoA-ROCK-myosin regulatory light chain (MRLC) pathway, which promotes actin-myosin contraction and the assembly of stress fibers. researcher.life

| Compound | Effect on Actin Cytoskeleton | Key Signaling Molecule Involved | Reference |

|---|---|---|---|

| Motuporamine C | Impairs actin-mediated membrane ruffling | Likely involves Rac GTPase pathway | aacrjournals.orgresearchgate.netnih.gov |

| Dihydromotuporamine C (dhMotC) | Induces the formation of thick actin stress fibers | Activates RhoA | acs.orgnih.gov |

Some reports suggest that Motuporamine C can induce the disassembly of actin filaments, which contributes to a decrease in cancer cell invasion. researchgate.net However, other studies indicate that the effects on the actin cytoskeleton are more subtle, without causing a global disruption. aacrjournals.org Instead of widespread disassembly, motuporamine C treatment leads to the formation of small, discrete "buttons" of actin at the cell edges. aacrjournals.org The direct binding of motuporamines to actin has been a subject of investigation, with some evidence suggesting it targets actin filament assembly. ucf.edu The process of actin disassembly is a complex one, involving proteins like cofilin that sever and depolymerize actin filaments. cytomorpholab.comgoogle.com Motuporamine activity, however, appears to be unaffected by reduced levels of slingshot (ssh), a protein that activates cofilin, suggesting an indirect mode of action on actin disassembly pathways. ucf.eduresearcher.life

Currently, there is limited direct evidence in the provided search results detailing the specific effects of this compound on microtubule organization and dynamics. While microtubules are crucial for various cellular processes, including cell shape and division, and are targets for some anticancer drugs, the primary cytoskeletal target of motuporamines appears to be the actin network. mdpi.comescholarship.orgrosslabbiophysics.commpg.denih.govuu.nlbiorxiv.org

Interaction with Actin Filaments and Polymerization

Influence on Cellular Signaling Pathways by this compound

The primary mechanism through which motuporamines influence cellular signaling is by activating the small GTP-binding protein RhoA. ucf.eduresearcher.lifeacs.orgnih.gov This activation is a critical event that mediates the anti-invasive properties of these compounds. nih.gov The activation of RhoA by dihydromotuporamine C (dhMotC) is strong and long-lived. nih.gov

Downstream of RhoA, motuporamines affect several pathways:

Actin-Myosin Contractility: They stimulate the RhoA-ROCK-MRLC pathway, leading to increased actin-myosin contraction. researcher.life

Actin Polymerization: Motuporamines act through RhoA and the formin protein diaphanous (dia) to regulate actin polymerization. ucf.eduresearcher.life Formins are known to nucleate and polymerize long actin filaments. nus.edu.sg

Sodium-Proton Exchange: dhMotC stimulates Rho kinase-dependent activity of the sodium-proton exchanger. nih.gov

Integrin Signaling: Motuporamine C has been observed to reduce the activation of β1-integrin, suggesting an interference with "inside-out" signaling to integrins, which is crucial for cell adhesion and migration. aacrjournals.orgnih.govfrontiersin.orgnih.gov

The influence of motuporamines on Rac GTPase signaling appears to be indirect, potentially leading to an increase in RhoA activity. ucf.eduresearcher.life

| Signaling Pathway/Molecule | Effect of this compound/Derivatives | Reference |

|---|---|---|

| RhoA | Strong and sustained activation | ucf.eduresearcher.lifeacs.orgnih.gov |

| RhoA-ROCK-MRLC | Stimulation, leading to increased contractility | researcher.life |

| Diaphanous (dia) | Acts on dia to control actin polymerization | ucf.eduresearcher.life |

| Rac GTPase | Indirect effect, potentially leading to increased RhoA activity | ucf.eduresearcher.life |

| β1-integrin | Reduced activation | aacrjournals.orgnih.govfrontiersin.orgnih.gov |

| Sodium-Proton Exchanger | Stimulates Rho kinase-dependent activity | nih.gov |

Rho-GTPase Pathway Activation and Regulation

The Rho family of small GTPases are central regulators of actin cytoskeleton dynamics, cell polarity, and migration. um.edu.mynih.gov Their activity is controlled by a molecular switch mechanism, cycling between an inactive GDP-bound state and an active GTP-bound state. um.edu.mymdpi.com Motuporamine C has been shown to directly impact this critical signaling pathway.

Studies using neurons have demonstrated that exposure to Motuporamine C leads to a significant increase in the levels of active, GTP-bound Rho (Rho-GTP). researchgate.net This activation is a key component of its biological activity. For instance, in the context of growth cone collapse in chick embryos, the Rho-Rho kinase (ROCK) signaling pathway is partially required for the effects of Motuporamine C. nih.gov The activation of Rho GTPases triggers downstream effectors, such as ROCK, which in turn influence the actin-myosin contractility necessary for changes in cell shape and motility. um.edu.my The finding that inhibiting the Rho-ROCK pathway can partially reduce the cellular response to Motuporamine C underscores the importance of this cascade in mediating the compound's effects. nih.gov

Integrin-Mediated Signaling (e.g., β1-integrin activation)

Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion and transduce signals for cell survival, proliferation, and migration. mdpi.com The β1-integrin subunit, in particular, is crucial for the adhesion and invasion of cancer cells. researchgate.net Motuporamine C has been found to interfere with integrin-mediated signaling by reducing the activation state of β1-integrin. researchgate.netnih.govaacrjournals.org

Specifically, treatment with Motuporamine C results in conformational changes to the β1-integrin protein on the cell surface. aacrjournals.org This leads to a dose-dependent decrease in the proportion of β1-integrins in the "activated" conformation, which is the state required for high-affinity binding to the ECM and subsequent signal transduction. aacrjournals.org This effect suggests that Motuporamine C may disrupt "inside-out" signaling, a process where intracellular signals modulate the affinity of integrins for their extracellular ligands. nih.govaacrjournals.org By hindering the activation of β1-integrin, Motuporamine C impairs processes fundamental to cancer cell invasion and angiogenesis. researchgate.net

Potential Link to Other Signal Transduction Cascades

The cellular impact of Motuporamine C is not limited to a single pathway but involves the concurrent modulation of multiple signal transduction cascades. nih.gov A significant link has been established between its activity and calcium signaling. Research has shown that Motuporamine C induces a substantial rise in the concentration of intracellular free Ca²⁺. nih.gov This influx of calcium, in turn, activates calpain, a Ca²⁺-dependent protease. nih.gov

The activation of calpain is a necessary component of the cellular response to Motuporamine C. nih.gov Interestingly, the simultaneous inhibition of both the calpain and the Rho-ROCK pathways produces an additive effect in weakening the cellular response to the compound. nih.gov This finding supports a model where Motuporamine C co-activates multiple, distinct signaling pathways to achieve its full biological effect. nih.gov Additionally, as Motuporamine C inhibits angiogenesis, there is speculation that it may interfere with VEGF (Vascular Endothelial Growth Factor) signaling pathways, which are critical for the formation of new blood vessels. researchgate.netmdpi.com

Impact on Membrane Dynamics and Trafficking

Membrane dynamics and the trafficking of vesicles are fundamental processes that regulate the transport of proteins, lipids, and other molecules between cellular compartments and the plasma membrane. nih.govfrontiersin.org Alterations in these pathways can have profound effects on cell function and are mechanistically linked to the anti-invasive properties of the motuporamines. researchgate.net

Inhibition of Endocytosis and Vesicle Trafficking

Dihydromotuporamine C (dhMotC), a derivative of Motuporamine C, has been demonstrated to be an inhibitor of both endocytosis and intracellular vesicle trafficking in yeast and human cancer cells. nih.gov This inhibition disrupts the normal flow of materials within the cell. The Rho family of GTPases, which are activated by motuporamines, are themselves known regulators of various stages of vesicle trafficking, including endocytosis and transport between the endoplasmic reticulum and the Golgi apparatus. mdpi.com

However, the mechanism may be complex. Studies on a related peptide, Neopetrosiamide A, which also causes a reduction of β1-integrin on the cell surface, found that this effect was not blocked by various pharmacological inhibitors of endocytosis. scienceopen.com This suggests that the loss of surface proteins may occur through direct shedding in membrane-bound vesicles from the cell surface rather than through classical endocytosis and intracellular trafficking pathways. scienceopen.com

Effects on Vacuolar Acidification

The proper acidification of intracellular compartments like vacuoles (in yeast) and lysosomes (in mammalian cells) is critical for their function, including protein degradation and nutrient recycling. nih.govdiva-portal.org This acidification is primarily maintained by a proton pump called the vacuolar-type H+-ATPase (V-ATPase). nih.govnih.gov

Dihydromotuporamine C has been shown to interfere with vacuolar acidification in both yeast and human cancer cells. nih.gov Experiments using the pH-sensitive fluorescent dye quinacrine, which accumulates in acidic compartments, revealed that cells treated with dhMotC failed to accumulate the dye in their vacuoles. nih.gov This effect is similar to that seen with known V-ATPase inhibitors, suggesting that dhMotC disrupts the function of this essential proton pump. nih.gov These effects on acidification are believed to be a consequence of the inhibition of sphingolipid biosynthesis. nih.gov

Identified Molecular Targets and Binding Partners of this compound

Identifying the specific molecular binding partners of a compound is crucial for understanding its mechanism of action. nih.gov For motuporamines, genetic screening and functional assays have pointed to several key targets and affected pathways.

A systematic, genome-wide screen in yeast using a haploinsufficiency approach (where a reduction in the gene dosage of a drug's target increases sensitivity to that drug) was conducted to identify potential targets of dihydromotuporamine C (dhMotC). researchgate.net This unbiased screen identified sphingolipid biosynthesis as a key target pathway in yeast cells. researchgate.net The inhibition of this pathway was found to be responsible for the observed effects on endocytosis, vesicle trafficking, and vacuolar acidification. nih.gov

Further investigation stemming from the yeast screen identified ADP-ribosylation factor 1 (ARF1) as a target that partially mediates the anti-invasive activity of dhMotC in human cells. researchgate.net ARF proteins are small GTPases involved in regulating vesicle budding and trafficking. While direct binding has not been definitively shown, functional evidence points to these pathways as primary targets. Additionally, based on its mechanism, calpain is functionally activated as a downstream partner in the signaling cascade initiated by Motuporamine C. nih.gov

Sphingolipid Metabolism Pathway Inhibition

The sphingolipid metabolism pathway is a critical regulatory network in cells, producing bioactive lipids that govern fundamental processes such as cell growth, proliferation, apoptosis (programmed cell death), and migration. frontiersin.org Key molecules in this pathway, like ceramide and sphingosine-1-phosphate (S1P), form a "rheostat" that determines a cell's fate; an increase in ceramide levels typically promotes apoptosis, whereas higher S1P levels favor proliferation and survival. frontiersin.org

Genetic studies provided the initial evidence that motuporamines exert their cellular effects by targeting this pathway. aacrjournals.orgresearchgate.net Dihydromotuporamine C (dhMotC), a potent analogue of Motuporamine C, was shown to inhibit sphingolipid biosynthesis. researchgate.net This inhibition disrupts the delicate balance of sphingolipid metabolites, which can in turn interfere with cancer progression. By altering the levels of specific sphingolipids, motuporamines can influence crucial cellular functions that are often dysregulated in cancer, such as cell motility and the formation of new blood vessels (angiogenesis). ubc.caresearchgate.net The enzymes within the sphingolipid pathway are considered druggable targets, and their inhibition can shift the cellular balance towards an anti-tumorigenic state. frontiersin.orgfrontiersin.org

Alteration of Ceramide and Sphingomyelin (B164518) Populations

Further investigation into the impact of motuporamines on the sphingolipid pathway revealed specific and significant alterations in ceramide and sphingomyelin populations within metastatic pancreatic cancer cells. aacrjournals.orgresearchgate.net Treatment with Dihydromotuporamine C led to notable changes in the levels of specific ceramide species. aacrjournals.org

Research in human L3.6pl metastatic pancreatic cancer cells demonstrated that Dihydromotuporamine C caused significant changes in N16:0 and N22:1 ceramide populations. aacrjournals.org Interestingly, a less toxic and more potent anti-migration derivative did not produce the same alteration in ceramide ratios, suggesting that this specific disruption might be linked to the toxicity of the parent compound. aacrjournals.orgresearchgate.net

Conversely, both Dihydromotuporamine C and its improved derivative were found to increase the levels of low molecular weight sphingomyelins. aacrjournals.org This shared effect, correlated with their ability to inhibit cell migration, suggests a common mechanism of action. Researchers speculate that this increase in sphingomyelin may result from the targeting of enzymes such as sphingomyelin synthase (as agonists) or sphingomyelinase (as inhibitors). aacrjournals.orgresearchgate.net An accumulation of sphingomyelin could potentially inhibit metastatic signaling pathways, such as the CXCR4 pathway, which is known to be sensitive to sphingomyelin levels. aacrjournals.orgresearchgate.net

| Compound | Effect on Ceramide Populations (N16:0/N22:1 ratio) | Effect on Sphingomyelin Populations | Associated Outcome | Reference |

|---|---|---|---|---|

| Dihydromotuporamine C | Significant alteration | Increased low molecular weight sphingomyelins | Inhibited cell migration, but associated with toxicity | aacrjournals.orgresearchgate.net |

| Derivative 2 | No significant alteration (similar to control) | Increased low molecular weight sphingomyelins | Inhibited cell migration, with significantly lower toxicity | aacrjournals.orgresearchgate.net |

Modulation of Drug Efflux Pumps (by derivatives)

Drug efflux pumps are transmembrane proteins that actively transport a wide variety of substances, including toxins and antibiotics, out of cells. nih.govjournalagent.com In bacteria and cancer cells, the overexpression of these pumps, such as P-glycoprotein (P-gp), is a major cause of multidrug resistance (MDR), a significant obstacle in chemotherapy and infectious disease treatment. nih.govmdpi.com These pumps function as cellular bouncers, ejecting therapeutic agents before they can reach their intracellular targets. tg.org.au

Derivatives of motuporamines have been identified as potent modulators of these efflux pumps, particularly in the context of overcoming antibiotic resistance in Gram-negative bacteria. nih.gov These derivatives can act as "antibiotic enhancers" or chemo-sensitizing agents, restoring the efficacy of conventional antibiotics against resistant strains. nih.govnih.gov

The mechanism of action for one such derivative, MOTU-N44, was investigated in detail. nih.govnih.gov Studies using fluorescent dyes revealed that its effectiveness was correlated with the inhibition of dye transport. nih.govnih.gov This suggests that the motuporamine derivative inhibits drug transporters not by directly binding to the pump itself, but by de-energizing it. nih.gov Efflux pumps are active transporters that require a source of chemical energy, typically ATP hydrolysis, to function. nih.govmdpi.com By disrupting the energy supply, these motuporamine derivatives effectively shut down the pump, leading to an increased intracellular concentration of the co-administered antibiotic. nih.gov This strategy of "depowering" efflux pumps represents a novel approach to combating multidrug resistance. nih.govnih.gov

| Derivative | Target | Proposed Mechanism of Action | Outcome | Reference |

|---|---|---|---|---|

| MOTU-N44 | Drug efflux pumps in Gram-negative bacteria (e.g., Enterobacter aerogenes) | Inhibition of drug transport via de-energization of the efflux pump, rather than direct binding. | Potent synergy with antibiotics; enhancement of antibiotic efficacy against resistant strains. | nih.govnih.gov |

Structure Activity Relationship Sar Studies of Motuporamine a and Analogues

Delineation of Essential Structural Motifs for Biological Activity

Initial research and subsequent analogue synthesis have identified two fundamental structural motifs as crucial for the biological activity of motuporamines: a large, hydrophobic macrocycle and a flexible polyamine tail. researchgate.netacs.orgnih.gov The combination of these two features creates an amphiphilic architecture, which is believed to be essential for its interactions with biological targets. nih.gov

Key bioactive features have been consistently identified as a saturated 15-membered heterocycle linked to a norspermidine (3,3-triamine) or spermidine-like motif. aacrjournals.orgresearchgate.netacs.orgnih.gov The macrocycle serves as a hydrophobic anchor, while the polyamine tail, which is positively charged at physiological pH, is critical for specific interactions that dictate the compound's activity. aacrjournals.orgmdpi.com Modifications to either of these core components have been shown to significantly impact the molecule's efficacy, highlighting their synergistic importance. aacrjournals.orgacs.org

Effects of Macrocyclic Ring Size and Conformation on Activity

The size and three-dimensional shape (conformation) of the macrocyclic ring are critical determinants of a motuporamine analogue's biological potency.

Through the synthesis and evaluation of various analogues, studies have demonstrated that the size of the macrocyclic ring has a discernible influence on activity. aacrjournals.org A 15-membered macrocycle, as found in the potent Dihydromotuporamine C, is considered optimal, providing a superior balance of cytotoxicity and anti-invasive properties. google.comresearchgate.net

SAR studies comparing analogues with different ring sizes revealed that those with smaller rings were slightly less active in inhibiting cell invasion. aacrjournals.org Research has shown that a saturated 15-membered cyclic amine fused to the natural diamine side chain represents the optimal structure for anti-invasive activity within this class of compounds. acs.orgnih.gov This suggests that the specific dimensions and resulting conformation of the 15-membered ring are ideally suited for interaction with the biological target.

Table 1: Effect of Macrocyclic Ring Size on Biological Activity

| Compound/Analogue | Macrocycle Size | Key Finding | Reference |

| Motuporamine Analogues | Smaller than 15 members | Slightly less active in anti-invasion assays. | aacrjournals.org |

| Dihydromotuporamine C | 15 members | Demonstrated high levels of cytotoxicity and invasion inhibition. google.com | google.com |

| Synthetic Analogues | 15 members | A saturated 15-membered ring was identified as the optimal structure for anti-invasive activity. acs.org | acs.orgnih.gov |

The degree of saturation within the macrocycle is a key factor for bioactivity. A fully saturated ring, as seen in Dihydromotuporamine C, is a consistently noted feature of the most active compounds. researchgate.netacs.orgnih.gov This indicates that the flexibility and conformational possibilities of a saturated ring are preferred over the rigidity imposed by double bonds found in some of the naturally occurring motuporamines like A and B. acs.org

Conformational analysis, aided by techniques like single-crystal X-ray diffraction, has been used to predict the lowest energy ring conformations of motuporamine analogues. acs.orgnih.gov For instance, a synthetic analogue with a 16-membered ring was found to adopt a specific quadrangular conformation. acs.org This type of analysis helps to build a model of the required three-dimensional shape for activity, suggesting that not just the ring's constitution but its specific stereochemistry and preferred conformation in space are vital for its function. acs.org

Significance of the Polyamine Side Chain in Motuporamine A Activity

The polyamine "tail" is not merely a passive appendage but plays a dynamic and crucial role in the biological activity of motuporamines. mdpi.com Its length, positioning, and the nature of its amine groups are all critical variables that influence potency and selectivity.

The naturally occurring motuporamines feature a spermidine-like or norspermidine (a 3,3-triamine) side chain. nih.govacs.org The length of this polyamine chain has been explored to determine its effect on activity. For example, a comparison between Dihydromotuporamine C (with a 3,3-triamine tail) and a synthesized analogue with a longer 4,4-triamine tail was conducted to probe their biological activities. acs.orgnih.gov

Interestingly, a significant breakthrough was achieved by altering the position of the polyamine chain relative to the macrocycle. By moving the polyamine tail from being integrated into the heterocyclic ring (as in Dihydromotuporamine C) to being attached externally to a carbocyclic (all-carbon) ring, researchers developed new analogues. researchgate.netacs.org These novel carbocyclic derivatives exhibited a remarkable doubling of antimigration potency while simultaneously showing a 133-fold reduction in cytotoxicity, making them more potent and less toxic antimetastatic agents. researchgate.netacs.orgnih.gov

Specific modifications to the amine groups on the polyamine side chain have provided profound insights into the mechanism of action. A pivotal study involved the selective acetylation of the amine groups on motuporamine C. aacrjournals.org

The results were striking:

Acetylation of the terminal amino group: This modification had no detectable effect on the compound's anti-invasion activity. aacrjournals.org

Acetylation of the central amino group: This change led to a complete abrogation of activity. aacrjournals.org

This finding unequivocally demonstrates that the positively charged central amine is an absolute requirement for the biological function of motuporamine C, while the terminal amine is dispensable. aacrjournals.org

Further studies on synthetic analogues revealed that creating a tertiary amine at the N1 position (the nitrogen connecting the tail to the macrocycle) significantly reduced the molecule's ability to utilize the polyamine transport system (PAT) for cellular entry. acs.orgnih.gov This suggests that the primary or secondary nature of this specific nitrogen is important for transport and selectivity.

Table 2: Impact of Polyamine Side Chain Modifications

| Analogue/Modification | Structural Change | Effect on Biological Activity | Reference |

| Monoacetylated Motuporamine C | Acetylation of the terminal amine | No detectable effect on anti-invasion activity. | aacrjournals.org |

| Diacetylated Motuporamine C | Acetylation of both central and terminal amines | Complete loss of anti-invasion activity. | aacrjournals.org |

| Carbocyclic Analogues | Polyamine chain moved outside the ring to a carbocycle | Doubled antimigration potency and reduced toxicity by 133-fold. | researchgate.netacs.orgnih.gov |

| Dihydromotuporamine Analogues | Tertiary amine at the N1 position | Blocked utilization of the polyamine transporter (PAT). | acs.orgnih.gov |

Computational Chemistry Approaches in SAR Analysis

Computational chemistry has become an indispensable tool for accelerating drug discovery projects related to motuporamines. By integrating methods like Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD), researchers can build predictive models that connect a molecule's chemical structure to its biological activity. dntb.gov.ua These in silico approaches allow for the analysis of SAR, the identification of activity cliffs, and the investigation of molecular interactions, thereby guiding the design of more potent and selective compounds. dntb.gov.uaamazon.com

Conformational analysis has been pivotal in understanding the three-dimensional shape required for the biological activity of motuporamine analogues. wikipedia.orgpharmacelera.com Early studies utilized existing X-ray data and analyses of related compounds, such as azacyclotridecane (B1265652) derivatives, to predict the most stable, low-energy ring conformations for the motuporamine family. wikipedia.org

Subsequent computer modeling of dihydromotuporamine C revealed that while the saturated macrocyclic ring is conformationally mobile, the specific orientation of the polyamine side chain extending from the ring is critical for its function. nih.gov This insight into the conformational preferences of the molecule was instrumental in the design of new motuporamine mimics. nih.gov The predictions derived from molecular modeling were later substantiated by experimental data. A single-crystal X-ray diffraction analysis of a synthetic analogue, compound 20, confirmed that its 16-membered macrocycle adopts the medcraveonline.com quadrangular conformation in the solid state, which calculations had predicted to be the lowest energy state. wikipedia.org

The combination of these detailed conformational analyses with experimental SAR data has provided a clear blueprint of the specific shape and functional group presentation necessary for the anti-invasive activity of this class of alkaloids. wikipedia.orgpharmacelera.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that formulates a mathematical relationship between the quantitative chemical properties of a group of compounds and their biological activities. wikipedia.org If validated, these mathematical models can be used to predict the activity of new, unsynthesized chemical structures. wikipedia.org

While QSAR is a widely used and powerful tool in medicinal chemistry for creating predictive models and guiding drug design biorxiv.org, a review of the available scientific literature indicates that specific, detailed QSAR models for the motuporamine class of compounds have not been published. Therefore, this specific computational approach is not currently applicable to this compound and its analogues based on existing research.

Design Principles for Novel this compound Analogues with Enhanced Properties

The design of new motuporamine analogues with improved anti-invasive and anti-angiogenic properties has been guided by several key principles derived from a combination of SAR studies on natural and synthetic compounds, as well as computational modeling. wikipedia.orgpharmacelera.com

Key design principles include:

Macrocycle Optimization: SAR studies revealed that the structure of the macrocycle is a critical determinant of activity. Specifically, a saturated 15-membered cyclic amine fused to the natural diamine side chain (represented by analogue 13) was identified as the optimal structure for potent anti-invasive activity within this family of compounds. wikipedia.org

Importance of the Central Amine: The integrity of the diamine side chain is crucial. Chemical modification studies on motuporamine C demonstrated that while acetylation of the terminal amino group did not affect biological activity, acetylation of both the terminal and the central secondary amine resulted in a complete loss of activity. nih.gov This highlights the essential role of the central secondary amine for high biological potency. nih.gov

Conformational and Shape Mimicry: Understanding the required three-dimensional shape for activity has allowed for the rational design of novel analogues. wikipedia.orgpharmacelera.com This principle was applied in the creation of compound 49, which exhibited good anti-invasion activity. wikipedia.org Furthermore, computer modeling of dihydromotuporamine C's conformational preferences led to the successful design of motuporamine mimics based on entirely different scaffolds, such as anthryl-polyamines (e.g., AntNEt33), which showed similar cytotoxicity profiles. nih.gov

Modification of Saturation: The development of dihydromotuporamine C, an active analogue of the parent motuporamine C, shows that altering the degree of saturation within the macrocycle is a viable strategy for modifying the compound's properties.

These principles, derived from rigorous SAR and computational analysis, provide a strategic framework for the future development of motuporamine-based therapeutic agents.

Pre Clinical Investigations and Research Applications of Motuporamine a

In Vitro Studies on Cellular Invasion and Motility

In vitro research has been fundamental in characterizing the effects of motuporamines on key processes involved in cancer metastasis, namely cellular invasion and motility.

The motuporamine family was identified through a screening of marine sponge extracts for agents that could inhibit tumor cell invasion. aacrjournals.orgnih.gov Studies have demonstrated that motuporamines are micromolar inhibitors of the invasion of basement membrane gels by various cancer cell lines. aacrjournals.orgnih.gov This anti-invasive effect has been observed in highly aggressive cell lines, including MDA-MB-231 breast carcinoma and PC-3 prostate carcinoma cells. researchgate.netmdpi.commdpi.com

The research indicates that this inhibition of invasion is not due to cytotoxicity or the prevention of cell attachment. aacrjournals.orgnih.gov While Motuporamine C is generally reported as the most potent of the natural analogues, the anti-invasive activity is a shared characteristic of the compound family. mdpi.com A synthetic analogue, dihydromotuporamine C (dhMotC), which lacks a double-bond in the macrocyclic ring, also retains potent anti-invasive activity. aacrjournals.org

| Compound Family | Affected Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Motuporamines (A, B, C) | MDA-MB-231 (Breast Carcinoma), PC-3 (Prostate Carcinoma), U-87 & U-251 (Glioma) | Inhibition of invasion through basement membrane gels | researchgate.netaacrjournals.orgnih.gov |

The anti-invasive properties of motuporamines are linked to their ability to impede cell motility. In wound-healing assays using monolayer cultures of MDA-MB-231, PC-3, and U-251 cells, motuporamines were found to inhibit cell migration. researchgate.net Specifically, Motuporamine C has been shown to interfere with the movement of cells into a mechanically created gap in the cell layer. aacrjournals.orgaacrjournals.org

This effect is associated with visible changes in cell morphology and cytoskeletal organization. Motuporamine C impairs the formation of actin-mediated membrane ruffles at the leading edge of lamellipodia, which are crucial for directed cell movement. aacrjournals.orgnih.gov Further studies with the analogue dihydromotuporamine C (dhMotC) confirmed that it significantly inhibits the migratory infilling of wounds in MDA-231 cell monolayers. aacrjournals.org

Angiogenesis, the formation of new blood vessels, is a process that shares mechanistic similarities with tumor cell invasion, including the requirement for cell migration and invasion of the extracellular matrix. Research has shown that Motuporamine C inhibits angiogenesis in in vitro models. researchgate.netmdpi.comaacrjournals.org

In an endothelial sprouting assay, where Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated to form capillary-like tubes, Motuporamine C was found to inhibit this process. aacrjournals.orgnih.gov The inhibition occurs at concentrations that are not cytotoxic to the endothelial cells, indicating a specific effect on the morphogenetic processes of angiogenesis rather than a general toxic effect. aacrjournals.org

Mechanistic Studies in Model Organisms

To validate and expand upon in vitro findings, researchers have utilized model organisms to study the effects of motuporamines in a more complex biological environment.

The chick chorioallantoic membrane (CAM) assay is a widely used in vivo model to study angiogenesis. ugent.berjme.ro The highly vascularized membrane of the chick embryo allows for the direct observation of the formation of new blood vessels in response to stimuli. ugent.be

Studies have confirmed the anti-angiogenic properties of Motuporamine C using the CAM assay. researchgate.netmdpi.comaacrjournals.org When applied to the membrane, Motuporamine C effectively inhibits the neovascularization process. aacrjournals.orgnih.gov This in vivo result corroborates the findings from in vitro endothelial sprouting assays, strengthening the evidence for motuporamines as angiogenesis inhibitors. aacrjournals.org

| Assay/Model | Compound Tested | Primary Finding | Reference |

|---|---|---|---|

| Chick Chorioallantoic Membrane (CAM) Assay | Motuporamine C | Inhibition of in vivo angiogenesis | mdpi.comaacrjournals.orgnih.gov |

| Neuronal Growth Cone Collapse Model | Motuporamine C | Robust stimulation of growth cone collapse and neurite retraction | researchgate.netnih.gov |

The growth cone is a dynamic, motile structure at the tip of a developing neurite that guides axon pathfinding. The collapse of this structure is a critical process in neuronal development. Given its anti-motility effects on cancer cells, Motuporamine C was investigated for its impact on neuronal motility.

Research has shown that Motuporamine C is a potent stimulator of neuronal growth cone collapse in chick neurons. researchgate.net This effect is dose-dependent and leads to the retraction of the neurite. researchgate.net Mechanistic investigations revealed that this process involves the activation of the small GTP-binding protein Rho and the Rho-kinase (ROCK) signaling pathway. researchgate.netnih.gov Further studies indicated that Motuporamine C also induces a rise in intracellular calcium, leading to the activation of the protease calpain, which contributes to the collapse response. nih.gov These findings highlight that Motuporamine C serves as a valuable research tool for dissecting the molecular pathways that regulate cellular motility. researchgate.net

Research in Yeast Chemical Genomics Models for Mechanism Elucidation

The budding yeast, Saccharomyces cerevisiae, serves as a powerful model organism for elucidating the mechanism of action of novel compounds due to its genetic tractability and the high conservation of fundamental cellular pathways with humans. researchgate.net Chemical genomics approaches in yeast have been pivotal in uncovering the biological targets of motuporamine derivatives. Specifically, genome-wide drug-induced haploinsufficiency screens were conducted using dihydromotuporamine C (dhMotC), a potent and more readily synthesized analog of Motuporamine A. researchgate.netpnas.org

In these screens, a comprehensive collection of heterozygous yeast deletion mutants, where one of the two gene copies is deleted, was exposed to dhMotC. pnas.org The principle is that if a drug inhibits a particular protein, a 50% reduction in the protein's level (due to the gene deletion) will make the cell hypersensitive to the drug. This systematic analysis revealed that mutants with deletions in genes involved in sphingolipid metabolism were particularly sensitive to dhMotC. researchgate.netpnas.org This finding was a critical breakthrough, identifying the sphingolipid biosynthesis pathway as a primary target of the compound's activity. researchgate.netresearchgate.net

Further investigation combining multiple chemical-genomic techniques, including synthetic lethality and suppression of drug sensitivity screens, provided a more detailed landscape of the compound's effects. pnas.org These studies demonstrated that beyond its primary effect on lipid metabolism, dhMotC also impacts the actin cytoskeleton, inhibits endocytosis and intracellular vesicle trafficking, and disrupts vacuolar acidification in yeast. pnas.orgmicrobiologyresearch.org Importantly, these diverse cellular effects can all be traced back to the primary inhibition of sphingolipid biosynthesis, highlighting the pathway's central role in multiple fundamental cellular processes. pnas.orgmicrobiologyresearch.org These yeast-based studies were instrumental in predicting the drug's mode of action in human cells, where exogenous ceramide was shown to partially rescue human cells from the effects of dhMotC. researchgate.netpnas.org

Table 1: Summary of Yeast Chemical Genomics Findings for Dihydromotuporamine C (dhMotC)

| Screening Method | Key Finding | Implicated Cellular Process | Reference(s) |

| Drug-Induced Haploinsufficiency | Hypersensitivity of mutants with deletions in sphingolipid-related genes (e.g., TSC10). | Sphingolipid Biosynthesis | researchgate.netpnas.orgyeastgenome.org |

| Drug-Induced Haploinsufficiency | Identification of effects on actin-related processes. | Actin Cytoskeleton Regulation | pnas.org |

| Phenotypic Analysis | Inhibition of endocytosis and vesicle trafficking. | Membrane Dynamics | pnas.orgmicrobiologyresearch.org |

| Phenotypic Analysis | Interference with vacuolar acidification. | Organelle Function | pnas.orgmicrobiologyresearch.org |

This compound as a Chemical Probe for Biological Research

A chemical probe is a selective small-molecule modulator used to study the function of a specific protein or pathway in cellular or organismal systems. nih.govencyclopedia.pub These tools are essential for validating new molecular targets and exploring complex biological questions before the lengthy process of drug development. nih.gov this compound and its derivatives, particularly dihydromotuporamine C, have emerged as valuable chemical probes due to their well-defined mechanism of action and potent biological activity at micromolar concentrations. researchgate.netresearchgate.net

The utility of motuporamines as chemical probes stems from their ability to specifically perturb distinct cellular activities. By inhibiting sphingolipid metabolism and activating the Rho GTPase signaling pathway, they allow researchers to dissect the roles of these pathways in complex processes like cell migration, invasion, and angiogenesis, which are hallmarks of cancer metastasis. researchgate.netresearchgate.netdatapdf.com The ability to synthesize these compounds and their analogs further enhances their use as research tools, enabling structure-activity relationship studies and the potential development of modified probes, such as those with fluorescent tags for visualization studies. researchgate.netresearchgate.net

Applications in Cytoskeletal Research

The cytoskeleton is a dynamic network of filaments, including actin, that is fundamental to cell shape, motility, and intracellular transport. researchgate.netnih.gov Motuporamines serve as powerful chemical probes for investigating actin dynamics. Research shows that Motuporamine C and its analog dhMotC induce distinct and subtle changes to the actin cytoskeleton in cancer cells, unlike broad-acting agents such as cytochalasin D which cause global filament disassembly. researchgate.net

In highly invasive MDA-MB-231 breast cancer cells, treatment with dhMotC leads to an increase in the thickness and number of cytoplasmic actin stress fibers. researchgate.net It also impairs the formation of actin-rich membrane ruffles at the cell's leading edge, a critical step in cell migration. researchgate.net Studies using Swiss 3T3 fibroblasts further revealed that dhMotC induces the formation of new stress fibers and large focal adhesion complexes, which are structures that link the cytoskeleton to the extracellular matrix. researchgate.net

Genetic studies in the fruit fly Drosophila have provided deeper mechanistic insights, showing that motuporamines exert their effects on the cytoskeleton by acting through the Rho1 (the fly ortholog of human RhoA) and Diaphanous proteins. scite.ai This activation of the Rho pathway stimulates actin-myosin contractility, providing a molecular explanation for the observed changes in stress fibers. scite.ai These applications demonstrate the value of motuporamines in dissecting the complex regulation of the actin cytoskeleton during cell movement.

Table 2: Observed Cytoskeletal Effects of Motuporamine Derivatives in Research Models

| Cell Model | Observed Effect | Significance | Reference(s) |

| MDA-MB-231 Breast Cancer Cells | Increased thickness and number of actin stress fibers; impaired membrane ruffling. | Inhibition of cell migration and invasion. | researchgate.netresearchgate.net |

| Swiss 3T3 Fibroblasts | Induction of new stress fibers and large focal adhesion complexes. | Elucidation of Rho GTPase pathway activation. | researchgate.net |

| Drosophila melanogaster | Stimulation of actin-myosin contraction via Rho1. | Genetic confirmation of the Rho pathway as a key mediator. | scite.ai |

Probing Sphingolipid Metabolism Pathways

Sphingolipids are not merely structural components of cell membranes but also critical signaling molecules involved in a myriad of cellular processes. biorxiv.org The major metabolic routes are the de novo synthesis pathway and the salvage pathway, both of which converge on the production of ceramide, a central hub in sphingolipid metabolism. mdpi.comucf.edu

The discovery that motuporamines inhibit sphingolipid biosynthesis has positioned them as critical chemical probes for this field. researchgate.netpnas.org By acutely inhibiting this pathway, researchers can investigate the downstream consequences of depleting specific sphingolipids. The yeast genomics studies showed that treatment with dhMotC led to decreased ceramide levels and subsequent defects in endocytosis and vacuolar function, directly linking sphingolipid availability to these essential cellular operations. researchgate.netpnas.orgmicrobiologyresearch.org

Therefore, this compound and its analogs can be used to probe the flux through sphingolipid metabolic networks. nih.gov They provide a means to study how disruption of this flux impacts cell signaling, membrane integrity, and organelle function in both normal physiology and disease states, without the need for genetic manipulation. This chemical biology approach is crucial for understanding the dynamic regulation of sphingolipid metabolism and identifying nodes within the pathway that could be targeted for therapeutic intervention.

Exploration of Therapeutic Hypotheses Based on Molecular Insights

The detailed molecular insights gained from preclinical research on this compound have formed the basis for several therapeutic hypotheses. The compound's unique dual mechanism—targeting both cytoskeletal dynamics via Rho activation and lipid signaling via sphingolipid inhibition—presents novel avenues for therapeutic development, particularly in oncology. researchgate.netresearchgate.netresearchgate.net The low cytotoxicity of motuporamines at concentrations that inhibit cell invasion makes them particularly attractive, suggesting a therapeutic window for targeting metastasis without the severe side effects of conventional chemotherapy. researchgate.netresearchgate.net

Potential for Addressing Drug Resistance (e.g., efflux pump modulation)

A significant challenge in both cancer chemotherapy and infectious disease is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps. These membrane proteins actively expel therapeutic agents from the cell, lowering their intracellular concentration and rendering them ineffective. A promising therapeutic strategy is the use of efflux pump inhibitors (EPIs) to restore the efficacy of existing drugs.

Research into dihydromotuporamine C and its derivatives has revealed a novel and potent activity in this area. researchgate.net Studies have shown that these compounds can act as antibiotic enhancers, or chemosensitizers, against MDR Gram-negative bacteria, including pathogenic strains of Enterobacter aerogenes and Pseudomonas aeruginosa. researchgate.net The mechanism of action does not appear to involve direct binding to the pump, but rather the de-energization of the pump's motor. researchgate.netnih.gov Motuporamine derivatives disrupt the proton gradient across the bacterial inner membrane, which powers the AcrAB-TolC efflux pump. researchgate.net By collapsing this energy source, the pump is inhibited, leading to the intracellular accumulation of antibiotics and a restoration of their bactericidal effects. researchgate.net

This discovery opens the therapeutic hypothesis that motuporamine-based compounds could be developed as broad-spectrum EPIs. Their ability to permeabilize and depolarize the bacterial membrane suggests a powerful mechanism for overcoming resistance in challenging pathogens. researchgate.net

Table 3: Efflux Pump Modulation by Motuporamine Derivatives

| Bacterial Strain | Efflux Pump | Observed Mechanism | Outcome | Reference(s) |

| Enterobacter aerogenes EA289 | AcrAB-TolC | Disruption of proton motive force (membrane depolarization). | Inhibition of dye transport; de-energization of the efflux pump. | researchgate.net |

| Pseudomonas aeruginosa PAO1 | (Implied RND-type) | Membrane permeabilization and depolarization. | Potentiation of antibiotic activity (synergy). | researchgate.netscite.ai |

| Klebsiella pneumoniae KPC2 | (Implied RND-type) | Membrane permeabilization and depolarization. | Restoration of antibiotic activity against a resistant strain. | researchgate.netscite.ai |

Challenges and Future Directions in Motuporamine a Research

Overcoming Supply Limitations of Natural Motuporamine A

A significant bottleneck in the research and development of marine-derived compounds is securing a sustainable supply. This compound is originally isolated from the marine sponge Xestospongia exigua nih.govacs.org. The reliance on natural sources presents several challenges:

Low Abundance: The concentration of this compound in the source organism is often very low, necessitating the collection of large quantities of the sponge, which can be ecologically disruptive.

Geographical and Seasonal Variability: The production of secondary metabolites by marine organisms can be influenced by environmental factors, leading to inconsistencies in yield and availability.

Complex Isolation Procedures: The extraction and purification of this compound from the crude extract of the sponge is a multi-step and often low-yielding process.

To address these limitations, researchers are exploring several strategies:

Total Synthesis: Chemical synthesis offers a viable alternative to natural extraction. Successful total syntheses of Motuporamines A and B have been reported, providing a reliable source of these compounds for further investigation acs.org. This approach also allows for the creation of synthetic analogues with potentially improved properties.

Aquaculture and Mariculture: Cultivating the source organism or its symbionts under controlled conditions could provide a more sustainable and consistent supply of the natural product.

Genomic and Biotechnological Approaches: Identifying the biosynthetic gene clusters responsible for this compound production in its native organism or a symbiotic microbe could enable the transfer and expression of these genes in a more easily culturable host, such as bacteria or yeast. This would allow for large-scale production through fermentation. Researchers are increasingly sequencing microbial genomes to uncover their biosynthetic potential for producing natural products ucsd.edu.

Elucidation of Comprehensive Biological Target Profiles

While initial studies have identified some biological activities of this compound and its derivatives, a comprehensive understanding of their molecular targets remains an area of active investigation. Early research has shown that these compounds possess anti-invasion and anti-angiogenic properties nih.gov.

More recent studies on motuporamine derivatives have revealed their potential as antimicrobial agents, particularly against Gram-negative bacteria. The mechanism of action for some derivatives appears to involve the permeabilization and disruption of the bacterial outer membrane nih.gov. This disruption can lead to the release of cellular components like ATP and depolarization of the membrane nih.gov. Furthermore, some derivatives are thought to act as efflux pump inhibitors, which can restore the efficacy of conventional antibiotics against resistant bacterial strains nih.gov.

Future research will likely focus on:

Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific proteins or cellular pathways that this compound and its analogues interact with to exert their biological effects.

Broader Screening: Testing this compound against a wider range of biological targets and disease models to uncover new therapeutic applications.

Rational Design and Synthesis of Next-Generation Analogues

The development of synthetic analogues is a crucial step in optimizing the therapeutic potential of a natural product. For this compound, the goal is to design new molecules with enhanced potency, improved selectivity, and better pharmacokinetic properties.

Structure-activity relationship (SAR) studies have been conducted on a series of natural and synthetic motuporamines to understand the key structural features required for their anti-invasive activity nih.gov. These studies have provided valuable insights into the functionality and shape necessary for biological activity, leading to the design of new analogues with promising anti-invasion properties nih.gov.

The total synthesis of Motuporamines A and B has paved the way for the creation of a diverse library of analogues acs.org. By systematically modifying the macrocyclic ring size, the polyamine side chain, and other functional groups, chemists can fine-tune the biological activity of these compounds. The amphiphilic nature of motuporamines, with their hydrophobic macrocycle and polyamine motif, is a key feature that can be exploited in the design of new derivatives nih.gov.

| Motuporamine Analogue | Modification | Observed Activity |

| Dihydromotuporamine C derivatives | Modification of the macrocycle and side chain | Antimicrobial and antibiotic enhancement against Gram-negative bacteria nih.gov |

| Saturated 15-membered cyclic amine analogue | Fused to the natural motuporamine diamine side chain | Optimal structure for anti-invasive activity in the studied series nih.gov |

Advanced Methodologies for Mechanistic Elucidation (e.g., Omics Technologies)

To gain a deeper understanding of how this compound and its analogues function at a molecular level, researchers are turning to advanced methodologies like "omics" technologies. These approaches provide a global view of the cellular changes that occur in response to a compound.